molecular formula C8H5Cl2N B12954044 4-Chloro-3-(chloromethyl)benzonitrile

4-Chloro-3-(chloromethyl)benzonitrile

Cat. No.: B12954044
M. Wt: 186.03 g/mol
InChI Key: CREACCOLYOSLEM-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-chlorotoluene followed by a reaction with cyanide. The general reaction scheme is as follows:

    Chlorination of 4-chlorotoluene: 4-chlorotoluene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chloromethyl group at the 3-position.

    Cyanation: The resulting 4-chloro-3-(chloromethyl)toluene is then reacted with a cyanide source, such as sodium cyanide (NaCN), to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and cyanation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.

Major Products

    Substitution: Formation of derivatives like 4-chloro-3-(aminomethyl)benzonitrile.

    Oxidation: Formation of 4-chloro-3-(chloromethyl)benzoic acid.

    Reduction: Formation of 4-chloro-3-(methylamino)benzonitrile.

    Hydrolysis: Formation of 4-chloro-3-(chloromethyl)benzoic acid or amides.

Scientific Research Applications

4-Chloro-3-(chloromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(chloromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-3-(chloromethyl)benzonitrile can be compared with other similar compounds, such as:

    4-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-Chlorobenzonitrile: Has the chlorine atom at the 3-position, resulting in different reactivity and applications.

    4-Chloro-3-(methyl)benzonitrile: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)benzonitrile

InChI

InChI=1S/C8H5Cl2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2

InChI Key

CREACCOLYOSLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CCl)Cl

Origin of Product

United States

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